N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide is a complex organic compound with a unique structure that includes a cyclopenta[b]thiophene ring fused with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a cyano-substituted cyclopentadiene with a thiophene derivative can yield the cyclopenta[b]thiophene core, which is then further functionalized to introduce the pyrazole ring and other substituents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process while maintaining efficiency and reducing costs .
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to convert cyano groups to amines.
Substitution: Nucleophilic substitution reactions can be performed to replace specific substituents on the thiophene or pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-nitro-benzamide: Shares a similar core structure but with different substituents, leading to distinct chemical and biological properties.
2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-diethylsulfamoyl-benzamide: Another related compound with variations in the substituents, affecting its reactivity and applications.
Uniqueness
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H18N4OS |
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Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-ethyl-3,5-dimethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C16H18N4OS/c1-4-20-10(3)14(9(2)19-20)15(21)18-16-12(8-17)11-6-5-7-13(11)22-16/h4-7H2,1-3H3,(H,18,21) |
InChI Key |
JNLNBBLOTLZGHL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C(=O)NC2=C(C3=C(S2)CCC3)C#N)C |
Origin of Product |
United States |
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